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molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B182471
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04111935

Procedure details

A mixture of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (20 g), acetic anhydride (60 ml) and pyridine (10 drops) was heated and stirred on a steam-bath for 13/4 hours. The mixture was evaporated under reduced pressure, and the residual oil was treated with water (100 ml) and methanol (10 ml) and was allowed to crystallise to give 6-(2-acetoxyphenyl)-3(2H)-pyridazinone (22.7 g) m.p. 181°-183.5°. A sample recrystallised from 50% aqueous ethanol had m.p. 182.5°-184.5°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>N1C=CC=CC=1>[C:15]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1C=CC(NN1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred on a steam-bath for 13/4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residual oil was treated with water (100 ml) and methanol (10 ml)
CUSTOM
Type
CUSTOM
Details
to crystallise

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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